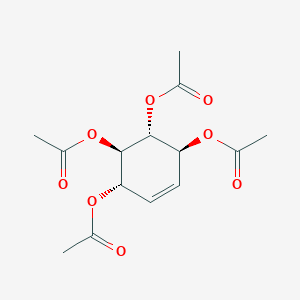
Epimedoside
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules similar to epimedoside often involves convergent synthetic routes, employing strategies like alkyne linchpin assembly, asymmetric desymmetrization, and diastereoselective aldol condensation. For example, the total synthesis of (-)-18-epi-peloruside A utilizes an alkyne linchpin strategy for assembling the natural product, highlighting the use of advanced synthetic techniques in constructing epimeric centers and achieving stereochemical control (Trost, Michaelis, & Malhotra, 2013).
Molecular Structure Analysis
The molecular structure of compounds like this compound is characterized by their stereochemistry and the presence of multiple stereocenters. The synthesis of epimers, molecules that are mirror images of each other at one or more stereocenters, is a common focus in organic chemistry. Techniques such as NMR spectroscopy are crucial for characterizing these molecules and confirming their structure.
Chemical Reactions and Properties
This compound and similar compounds undergo a variety of chemical reactions that highlight their reactivity and potential for further functionalization. For instance, [3 + 2] cycloaddition reactions involving nonstabilized azomethine ylides represent a key method for constructing nitrogen-containing heterocycles, a common structural feature in many bioactive molecules (Pandey, Bagul, & Sahoo, 1998).
Physical Properties Analysis
The physical properties of this compound-like compounds, including solubility, melting point, and crystal structure, are influenced by their molecular composition and structure. These properties are essential for understanding the compound's behavior in different environments and potential applications in materials science.
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, and reactivity towards various reagents, are defined by its functional groups and molecular framework. Studies on epimerization highlight the sensitivity of these compounds to stereochemical changes, which can significantly affect their biological activity and chemical reactivity (Duengo et al., 2023).
Wissenschaftliche Forschungsanwendungen
Behandlung von Osteoporose
Epimedoside wurde als potenzieller Wirkstoff zur Behandlung von Osteoporose identifiziert . Es wurde festgestellt, dass es die Osteoblastendifferenzierung fördert, an HIF-1α bindet und sowohl die HIF-1α-Gen- als auch die Proteinexpression hemmt sowie die COL1A1-Proteinexpression unter hypoxischen Bedingungen erhöht . In-vivo-Experimente zeigten seine Fähigkeit, die Mikrostruktur der Knochen zu verbessern und den Knochenverlust durch Verringerung des Knochenmarks-Fettgewebes, Steigerung der Knochenbildung und Unterdrückung der HIF-1α-Proteinexpression zu reduzieren . Diese Studie liefert eine wissenschaftliche Grundlage für die klinische Anwendung von Epimedium und bietet ein neues Kandidatenmedikament für die Behandlung von Osteoporose .
Modifikation von Prenylflavonolglykosiden
Es wurde festgestellt, dass this compound eine Rolle bei der Modifikation von prenylierten Flavonolglykosiden in Epimedium-Pflanzen spielt . Ein neuartiges prenyliertes Flavonol-Rhamnosid-Xylosyltransferase-Gen (EpF3R2″XylT) wurde aus E. pubescens kloniert, und die enzymatische Aktivität seiner Decodierungsproteine wurde in vitro mit verschiedenen prenylierten Flavonol-Rhamnosid-Substraten und verschiedenen 3- O -Monosaccharid-Einheiten untersucht . Die Analyse der enzymatischen Kinetik zeigte, dass EpF3R2″XylT die höchste Substrataffinität gegenüber Icariin mit dem niedrigsten Km-Wert von 75,96 ± 11,91 mM aufwies .
Antioxidative Eigenschaften
This compound, als ein wichtiger medizinischer Bestandteil von Epimedium-Pflanzen, ist dafür bekannt, große pharmazeutische Aktivitäten für die menschliche Gesundheit zu haben . Es wurde bewiesen, dass die pharmazeutisch aktiven Verbindungen ein breites Spektrum an Flavonolglykosiden in der Gattung Epimedium sind . Diese Flavonolglykoside sind im Allgemeinen Kaempferol-Derivate, die durch Prenylierung, Methylierung und Glykosylierung modifiziert wurden
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Epimedoside, a bioactive compound derived from the Epimedium plant, primarily targets Hypoxia-inducible factor 1-alpha (HIF-1α) . HIF-1α is a transcription factor that plays a crucial role in cellular responses to hypoxia, or low oxygen conditions . It is involved in various cellular processes, including cell survival, angiogenesis, and metabolism .
Mode of Action
This compound interacts with HIF-1α, promoting osteoblast differentiation and inhibiting both HIF-1α gene and protein expression . It also enhances the expression of the COL1A1 protein under hypoxic conditions . The interaction between this compound and HIF-1α leads to changes in cellular processes, particularly those related to bone formation and osteoporosis treatment .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the regulation of the HIF-1 signaling pathway, which plays a key role in cellular responses to hypoxia . By targeting and inhibiting HIF-1α, this compound can influence the downstream effects of this pathway, including cell survival, angiogenesis, and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its promotion of osteoblast differentiation and inhibition of HIF-1α . This leads to improved bone microstructures and reduced bone loss by decreasing bone marrow adipose tissue and enhancing bone formation . These effects make this compound a potential therapeutic agent for osteoporosis .
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-acetyloxy-2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-3-hydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O17/c1-15(2)7-12-21-22(40)13-23(41)25-27(43)34(32(52-33(21)25)19-8-10-20(47-6)11-9-19)53-37-30(46)35(31(16(3)49-37)50-18(5)39)54-36-29(45)28(44)26(42)24(51-36)14-48-17(4)38/h7-11,13,16,24,26,28-31,35-37,40-42,44-46H,12,14H2,1-6H3/t16-,24+,26+,28-,29+,30+,31-,35-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGOVKQDBSFQIU-RDYCXQFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




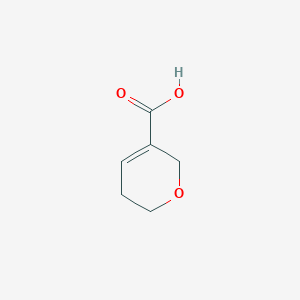


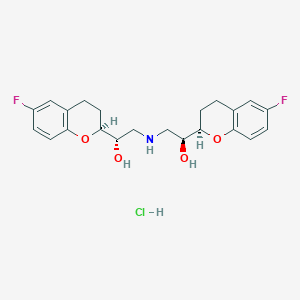
![(2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester](/img/structure/B16914.png)
![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester](/img/structure/B16916.png)
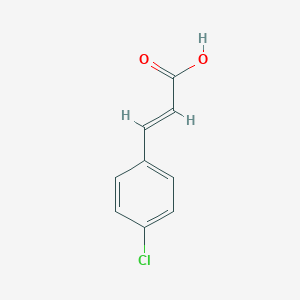

![4-Nitrobenzo[D]thiazol-2-OL](/img/structure/B16928.png)
![2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B16929.png)
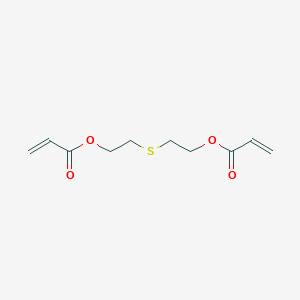
![Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B16934.png)
